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Compound of Interest

Compound Name:
3-(Methoxymethyl)-3-

methylazetidine hydrochloride

CAS No.: 1622351-29-4

Cat. No.: B1489421

Get Quote

Executive Summary: The "Magic Methyl" Effect in
Fragment-Based Design
In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar,

aromatic-heavy compounds to those with higher fractions of sp³-hybridized carbons (

). 3-Methoxy-3-methylazetidine hydrochloride represents a high-value building block in this
domain.

This specific scaffold offers a dual advantage:

Bioisosterism: It serves as a metabolically stable, conformationally restricted surrogate for

morpholine or gem-dimethyl groups.

Physicochemical Modulation: The 3-methoxy group lowers cLogP (lipophilicity) while the 3-

methyl group introduces the "magic methyl" effect—locking conformation and blocking
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oxidative metabolism at the sensitive

-carbon positions common in unsubstituted azetidines.

This guide provides validated protocols for activating and coupling this sterically demanding,

hygroscopic salt in high-throughput and lead optimization workflows.

Technical Profile & Handling
Compound: 3-Methoxy-3-methylazetidine hydrochloride CAS: 905843-93-8 (HCl salt) Molecular

Weight: 137.61 g/mol (Salt) / 101.15 g/mol (Free Base)

Property Value Implication for Synthesis

Form Hygroscopic solid

Must be stored in desiccator;

weigh quickly to avoid water

uptake affecting stoichiometry.

pKa (Conj. Acid) ~8.5 - 9.0 (Est.)

Moderately basic. Requires

equivalents of base to fully

depotonate in organic

solvents.

Nucleophilicity Moderate

The 3,3-disubstitution creates

steric bulk around the nitrogen,

slowing reaction rates

compared to pyrrolidine.

Solubility High (Water/MeOH)

Poor solubility in non-polar

solvents (DCM/Ether) while in

salt form.

Critical Pre-requisite: Free-Basing Strategy
The HCl salt inhibits nucleophilic attack. While in situ neutralization is common, pre-isolation of

the free base is recommended for sensitive catalytic reactions (e.g., Buchwald-Hartwig) to

prevent catalyst poisoning by chloride ions.
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Protocol A: In Situ Neutralization (For Amide Couplings/SNAr)

Standard: Add 3.0–4.0 equivalents of DIPEA (N,N-Diisopropylethylamine) to the reaction

mixture.

Verification: Ensure the reaction pH is >9.0 before adding the electrophile.

Protocol B: Free Base Isolation (For Pd-Catalysis)

Dissolve the HCl salt in minimal water (1 g/5 mL).

Saturate with

or add 10N NaOH until pH >12.

Extract exhaustively with DCM (

mL). Note: Azetidines are water-soluble; salting out the aqueous layer is critical.

Dry organic layer over

, filter, and concentrate carefully (volatile!).

Core Application 1: Scaffold Decoration via Amide
Coupling
The most common application is attaching the azetidine to a carboxylic acid core to modulate

solubility. Due to the steric hindrance at the 3-position, standard EDC/HOBt couplings often

stall. We utilize HATU for its superior reactivity with hindered secondary amines.

Validated Protocol: HATU-Mediated Coupling
Reagents:

Carboxylic Acid Scaffold (1.0 eq)

3-Methoxy-3-methylazetidine HCl (1.2 eq)

HATU (1.2 eq)
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DIPEA (4.0 eq)

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU

(1.2 mmol) and DIPEA (2.0 mmol, half of total base). Stir at RT for 15 minutes. Color change

to yellow/orange indicates active ester formation.

Amine Addition: In a separate vial, suspend 3-Methoxy-3-methylazetidine HCl (1.2 mmol) in

DMF (1 mL) and the remaining DIPEA (2.0 mmol). Sonicate if necessary to ensure fine

dispersion.

Coupling: Add the amine suspension dropwise to the activated acid mixture.

Reaction: Stir at Room Temperature for 4–16 hours.

QC Check: Monitor by LCMS. If conversion <50% after 4 hours, heat to 40°C.

Workup: Dilute with EtOAc (30 mL). Wash with sat.

(

), water (

), and brine (

).

Purification: Flash chromatography (DCM:MeOH gradient).

Mechanism & Rationale: The 3-methyl group creates a "conformationally locked" amine. HATU

generates the highly reactive Aza-benzotriazole ester, which is susceptible enough to be

attacked by the sterically hindered azetidine nitrogen.

Core Application 2: Heteroaryl Functionalization
(SNAr)
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Replacing a halogen on a heteroaromatic ring (e.g., chloropyridine, chloropyrimidine) with this

azetidine is a standard tactic to reduce hERG liability compared to piperidines.

Validated Protocol: Nucleophilic Aromatic Substitution
Reagents:

Heteroaryl Chloride (e.g., 2-chloropyridine derivative) (1.0 eq)

3-Methoxy-3-methylazetidine HCl (1.5 eq)

Base:

(3.0 eq) or DIPEA (4.0 eq)

Solvent: DMSO or NMP (Polar aprotic is essential)

Step-by-Step Procedure:

Setup: Charge a microwave vial or pressure tube with the Heteroaryl Chloride (0.5 mmol),

Azetidine salt (0.75 mmol), and

(1.5 mmol).

Solvation: Add DMSO (2 mL).

Reaction:

Method A (Thermal): Heat to 90–110°C for 12 hours.

Method B (Microwave - Preferred): Heat to 120°C for 30 minutes.

Quench: Pour into water (20 mL).

Extraction: Extract with EtOAc (

). Note: DMSO retains organic compounds; wash the organic layer thoroughly with water to
remove DMSO.
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Troubleshooting: If the reaction stalls, add KF (0.5 eq). The fluoride acts to increase the

solubility of the base and can form a more reactive heteroaryl-fluoride intermediate in situ.

Visualizing the Logic: Synthesis & Stability
The following diagrams illustrate the workflow and the metabolic rationale for selecting this

specific building block.
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Figure 1: Decision tree for synthetic workflows starting from the HCl salt.
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Figure 2: Mechanistic rationale for improved metabolic stability (T1/2) vs. traditional

heterocycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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